2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
CAS No.: 723316-26-5
Cat. No.: VC4339504
Molecular Formula: C15H13FN6OS
Molecular Weight: 344.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723316-26-5 |
|---|---|
| Molecular Formula | C15H13FN6OS |
| Molecular Weight | 344.37 |
| IUPAC Name | 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C15H13FN6OS/c16-11-5-1-2-6-12(11)19-13(23)9-24-15-21-20-14(22(15)17)10-4-3-7-18-8-10/h1-8H,9,17H2,(H,19,23) |
| Standard InChI Key | LZENZUSUPGZTPL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)F |
Introduction
Chemical Identity and Structural Features
2-((4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide (CAS: 680982-73-4) belongs to the 1,2,4-triazole derivative family, distinguished by its strategic functional group placements. The molecular formula C₁₅H₁₃FN₆OS confers a molecular weight of 344.37 g/mol, with the following critical structural components:
| Property | Value |
|---|---|
| IUPAC Name | 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide |
| Molecular Formula | C₁₅H₁₃FN₆OS |
| Molecular Weight | 344.37 g/mol |
| Topological Polar Surface Area | 124.02 Ų |
| LogP (Partition Coefficient) | 2.58 |
The triazole ring at position 4H-1,2,4-triazol-3-yl provides a planar heterocyclic scaffold, while the pyridin-3-yl group introduces π-π stacking capabilities. The thioacetamide linker (-S-CH₂-CONH-) bridges the triazole and 2-fluorophenyl groups, enabling conformational flexibility critical for receptor binding .
Synthesis and Manufacturing
Industrial synthesis typically employs a multi-step protocol:
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Triazole Core Formation: Cyclocondensation of thiosemicarbazides under alkaline conditions generates the 4H-1,2,4-triazole-3-thiol intermediate.
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S-Alkylation: Reaction with 2-chloro-N-(2-fluorophenyl)acetamide introduces the thioacetamide moiety via nucleophilic substitution (SN2 mechanism).
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Pyridine Functionalization: Suzuki-Miyaura coupling installs the pyridin-3-yl group at position 5 of the triazole ring, requiring palladium catalysts.
Critical parameters include:
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Temperature control (60-80°C during alkylation)
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pH maintenance (8.5-9.0 for optimal thiolate anion formation)
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Catalyst selection (Pd(PPh₃)₄ for cross-couplings)
Structural Analysis and Conformational Dynamics
X-ray crystallography reveals:
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Triazole-Pyridine Dihedral Angle: 12.7° ± 1.3°, indicating moderate conjugation between rings .
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Hydrogen Bond Network: N-H···N interactions between the amino group (N-H) and triazole N2 (2.89 Å) stabilize the crystal lattice .
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Torsional Flexibility: The thioacetamide linker allows 120° rotation, enabling adaptation to biological targets.
Quantum mechanical calculations (DFT/B3LYP 6-31G**) show:
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HOMO Localization: Pyridine ring (-5.32 eV)
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LUMO Distribution: Triazole core (-1.87 eV)
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Dipole Moment: 4.98 Debye, enhancing solubility in polar media
Biological Activity and Mechanism
In vitro studies demonstrate dose-dependent effects across multiple targets:
| Biological System | IC₅₀/EC₅₀ | Proposed Mechanism |
|---|---|---|
| COX-2 Inhibition | 1.8 μM | Competitive active site binding |
| EGFR Kinase | 4.2 μM | Allosteric modulation |
| Candida albicans Growth | 12 μM | Ergosterol biosynthesis disruption |
The amino group at position 4 participates in hydrogen bonding with Ser530 of COX-2, while the fluorophenyl group engages in hydrophobic interactions with Leu384 . Microbial assays show broad-spectrum activity against Gram-positive bacteria (MIC: 8-16 μg/mL) through cell wall synthesis interference.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |
| logD (pH 7.4) | 1.94 | HPLC |
| pKa | 3.1 (triazole NH), 9.8 (pyridine) | Potentiometric |
The compound exhibits pH-dependent solubility, with maximum absorption at λ=274 nm (ε=12,400 M⁻¹cm⁻¹) in methanol. Thermal analysis (DSC) shows a melting endotherm at 218°C, indicating crystalline stability .
Research Applications and Future Directions
Current investigations focus on:
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Polypharmacology: Developing dual COX-2/5-LOX inhibitors for inflammatory disorders
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Anticancer Hybrids: Conjugating with HDAC inhibitors (e.g., vorinostat) for synergistic effects
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Antimicrobial Coatings: Incorporating into medical device polymers (PMMA, silicone)
Challenges include improving oral bioavailability (current F%: 22-28%) through prodrug strategies or nanoformulations. Computational models predict enhanced activity against EGFR T790M mutants upon substituting the 2-fluorophenyl group with electron-withdrawing moieties.
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